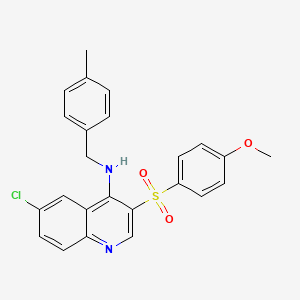

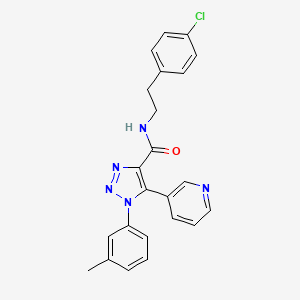

![molecular formula C13H8FN3OS2 B2511865 (5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one CAS No. 630083-08-8](/img/structure/B2511865.png)

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one" is a thiazolidinone derivative, a class of compounds known for their diverse biological activities. Thiazolidinones often feature a core 1,3-thiazolidin-4-one ring and can be modified with various substituents to enhance their chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of an appropriate aldehyde or ketone with a thiazole or thiadiazole compound. For instance, the synthesis of a related compound, 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, was achieved by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials.

Molecular Structure Analysis

Thiazolidinone derivatives often exhibit interesting structural features. For example, in the case of the compound mentioned above, the thiazolidinone ring adopts a twist conformation, and the substituent phenyl rings display distinct orientations relative to the core heterocycle . The molecular structure of thiazolidinones is crucial as it can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which allow for further functionalization and the creation of a diverse array of compounds. For example, reactions with amines, hydrazine, or Grignard reagents can lead to the formation of imidazolidinones, dimeric products, or further substituted thiazolidinones, respectively . These reactions can be used to synthesize new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as fluorophenyl groups can affect the compound's polarity, solubility, and overall reactivity. The crystal structure of a related compound revealed the presence of hydrogen bonding interactions, which can also play a role in the compound's solubility and stability . These properties are important for the compound's application in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Antimicrobial Applications

A study by Desai et al. (2013) synthesized novel fluorine-containing 5-arylidene derivatives bearing thiazolidinone and quinazolinone motifs, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013). Similarly, Makki et al. (2016) prepared fluorinated spirosteroidalthiazolidin-4-one derivatives showing notable antimicrobial activities against pathogenic bacteria and fungi (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Anticancer Applications

Research by Singh et al. (2019) on N-substituted thiazolidines/thiazolidin-4-ones revealed that these compounds have promising antiproliferative activities against colon and breast cancer cell lines, with certain derivatives showing higher potency compared to 5-fluorouracil (Singh, Aziz, Gout, Fayad, El‐Manawaty, & Lovely, 2019). Kaminskyy et al. (2015) synthesized 4-aminothiazol-2(5H)-one derivatives, confirming their structure and evaluating them for anticancer activity, finding significant selective action on certain cancer cell lines (Kaminskyy, Subtelna, Zimenkovsky, Karpenko, Gzella, & Lesyk, 2015).

Propriétés

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXQARLDCUMSIY-IYTUHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

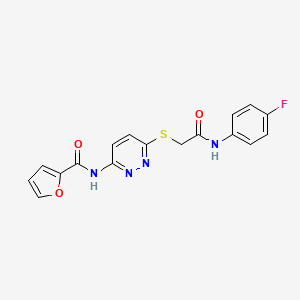

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2511788.png)

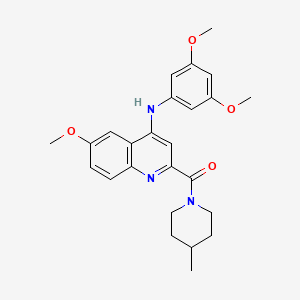

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2511789.png)

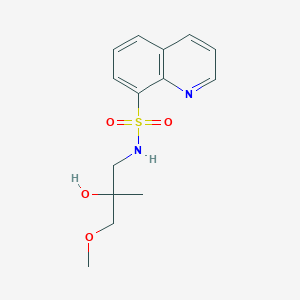

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2511796.png)

![1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one](/img/structure/B2511798.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)